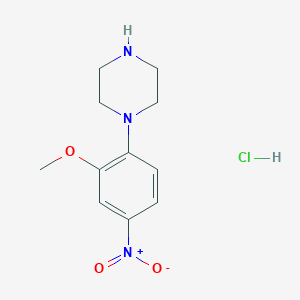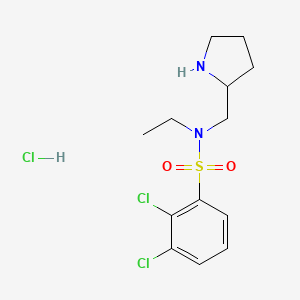
4-Phenyltetrahydrofuran-3-ol
Descripción general
Descripción
4-Phenyltetrahydrofuran-3-ol is an organic compound with the molecular formula C10H12O2 It is a derivative of tetrahydrofuran, featuring a phenyl group attached to the fourth carbon and a hydroxyl group on the third carbon of the tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Phenyltetrahydrofuran-3-ol can be synthesized through several methods. One common approach involves the cyclization of 4-phenylbut-3-en-1-ol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst promoting the formation of the tetrahydrofuran ring.
Another method involves the use of Grignard reagents. For example, the reaction of phenylmagnesium bromide with tetrahydrofuran-3-one can yield this compound. This reaction requires careful control of temperature and the exclusion of moisture to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyltetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phenyl group can be hydrogenated to form a cyclohexyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation, while amines can be introduced using amine reagents under basic conditions.
Major Products
Oxidation: 4-Phenyl-3-tetrahydrofuranone or 4-phenylbutanoic acid.
Reduction: 4-Cyclohexyltetrahydrofuran-3-ol.
Substitution: 4-Phenyltetrahydrofuran-3-chloride or 4-Phenyltetrahydrofuran-3-amine.
Aplicaciones Científicas De Investigación
4-Phenyltetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for compounds targeting neurological and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 4-phenyltetrahydrofuran-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran: A simpler analog without the phenyl group.
4-Phenylbutanol: Lacks the tetrahydrofuran ring structure.
3-Phenyltetrahydrofuran: The phenyl group is attached to a different carbon.
Uniqueness
4-Phenyltetrahydrofuran-3-ol is unique due to the combination of the tetrahydrofuran ring, phenyl group, and hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propiedades
IUPAC Name |
4-phenyloxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMERZAYEXRFPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307740 | |
| Record name | Tetrahydro-4-phenyl-3-furanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420794-90-6 | |
| Record name | Tetrahydro-4-phenyl-3-furanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420794-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-4-phenyl-3-furanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3102560.png)

![1-Hexanol, 6-[(4-methylphenyl)sulfonyl]-](/img/structure/B3102575.png)
![7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B3102576.png)

![(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B3102595.png)



